![molecular formula C14H11FN4OS B2699088 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2192745-31-4](/img/structure/B2699088.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the class of azetidinones, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles are privileged structural motifs in drug discovery due to their diverse biological activities. The compound has potential applications in this field. Some key points include:
Anticancer Properties: Researchers have explored 1,2,3-triazole derivatives as potential anticancer agents. These compounds can inhibit tumor cell growth and induce apoptosis. Further studies are needed to evaluate their efficacy against specific cancer types .
Antimicrobial Activity: 1,2,3-triazoles exhibit promising antimicrobial properties. By modifying the triazole core, scientists have developed hybrids with enhanced activity against bacteria, fungi, and viruses. The compound could be investigated for its antimicrobial potential .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles play a crucial role in supramolecular chemistry and materials science. Consider the following applications:
Click Chemistry: The compound’s triazole moiety is amenable to click chemistry, a powerful synthetic method. Researchers use it for bioconjugation, polymer synthesis, and material functionalization. The compound could serve as a building block for designing novel materials .
Fluorescent Imaging: Fluorescent 1,2,3-triazoles are valuable probes for cellular imaging. Their stability, low toxicity, and tunable fluorescence make them ideal candidates for visualizing biological processes. Investigating the compound’s fluorescence properties could be worthwhile .
Bioorthogonal Chemistry: The compound’s triazole linkage is bioorthogonal, meaning it doesn’t interfere with biological systems. Researchers use it for labeling biomolecules, studying protein-protein interactions, and probing cellular pathways .
Organocatalysis: Triazoles serve as organocatalysts in various reactions. Their ability to activate substrates and promote transformations is valuable in synthetic chemistry. Investigating the compound’s catalytic properties could yield interesting results .
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSXIOGYZMGRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone |
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